molecular formula C8H10N2O B7963401 5-(Dimethylamino)pyridine-3-carbaldehyde

5-(Dimethylamino)pyridine-3-carbaldehyde

Cat. No.: B7963401
M. Wt: 150.18 g/mol
InChI Key: PTNSLVJEWUEWEV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridine-3-carbaldehyde is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 5-position and an aldehyde (-CHO) group at the 3-position of the pyridine ring. Characterization typically involves elemental analysis, mass spectrometry (ESI-MS), and multinuclear NMR spectroscopy, ensuring structural fidelity .

Properties

IUPAC Name

5-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-3-7(6-11)4-9-5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNSLVJEWUEWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a dimethylaminopyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(Dimethylamino)pyridine-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: 5-(Dimethylamino)pyridine-3-carboxylic acid.

    Reduction: 5-(Dimethylamino)pyridine-3-methanol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethylamino)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Dimethylamino)pyridine-3-carbaldehyde with analogous pyridine carbaldehyde derivatives, emphasizing substituent effects, positional isomerism, and functional group modifications. Key findings are summarized in Table 1.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups
  • 5-(Trifluoromethyl)pyridine-3-carbaldehyde (): Replacing the dimethylamino group with a trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects. The higher molecular weight (249.27 g/mol vs. 150.18 g/mol for dimethylamino analogs) and lipophilicity of the trifluoromethyl group may alter solubility and reactivity in cross-coupling reactions .
  • Ethyl 4-(Dimethylamino)benzoate (): Though a benzoate derivative, its dimethylamino group demonstrates enhanced reactivity in polymerization initiators compared to methacrylate analogs. This suggests that the electron-donating dimethylamino group in this compound could similarly boost nucleophilicity in reactions involving the aldehyde or pyridine nitrogen .
Positional Isomerism: Substituent Orientation
  • 5-(Dimethylamino)pyridine-2-carbaldehyde (): This positional isomer places the aldehyde at the 2-position and dimethylamino at the 5-position. The altered electronic distribution may affect hydrogen bonding or coordination chemistry. For example, the proximity of the aldehyde to the pyridine nitrogen in the 2-carbaldehyde isomer could enable intramolecular interactions absent in the 3-carbaldehyde derivative .
Structural Modifications: Fused Rings and Additional Substituents
  • 6-Bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde (): The fused pyrano-pyridine ring and bromo/oxo substituents introduce steric hindrance and electronic complexity. Compared to this compound, this compound’s lower solubility (inferred from its fused structure) and higher molecular weight (256.06 g/mol) highlight how structural rigidity and halogenation impact physical properties and synthetic utility .
Thiosemicarbazone Derivatives ()

Pyridine-3-carbaldehyde thiosemicarbazones exhibit strong solubility in polar aprotic solvents and are used in coordination chemistry. The dimethylamino group in this compound may similarly enhance metal-binding affinity, though its aldehyde group offers distinct reactivity for forming Schiff bases or hydrazones .

Table 1: Comparative Data for Pyridine Carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₈H₁₀N₂O 150.18* Not available Electron-donating -N(CH₃)₂ at 5-position; aldehyde at 3-position.
5-(Trifluoromethyl)pyridine-3-carbaldehyde C₁₃H₁₅NO₄ 249.27 MDLMFCD07810426 Electron-withdrawing -CF₃ at 5-position; higher lipophilicity.
5-(Dimethylamino)pyridine-2-carbaldehyde C₈H₁₀N₂O 150.18 31191-06-7 Aldehyde at 2-position; potential intramolecular interactions.
6-Bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde C₉H₆BrNO₃ 256.06† Not available Fused pyrano-pyridine ring; bromo/oxo substituents; steric hindrance.

*Inferred from isomer data ; †Calculated from molecular formula.

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